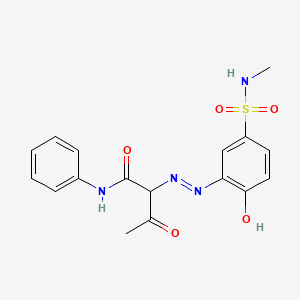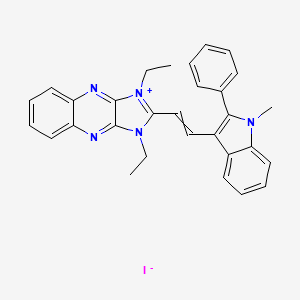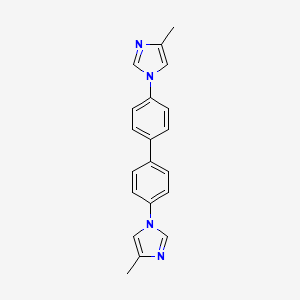
4,4'-Bis(4-methyl-1H-imidazol-1-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl is an organic compound that features two imidazole groups attached to a biphenyl core. This compound is known for its unique structural properties, making it a valuable ligand in coordination chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl typically involves the reaction of 4-methylimidazole with 4,4’-dibromobiphenyl under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which are used in gas storage, separation, and catalysis.
Material Science: The compound is utilized in the development of new materials with specific electronic, optical, or magnetic properties.
Biological Studies: It can be used to study the interaction of imidazole-containing compounds with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism by which 4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as electron donors, forming stable complexes with various metal ions. These complexes can then participate in catalytic processes or form part of larger supramolecular structures .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(imidazol-1-ylmethyl)benzene: Another imidazole-containing ligand used in coordination chemistry.
2,2’-Bis(imidazol-1-yl)biphenyl: Similar structure but with imidazole groups at different positions on the biphenyl core.
Uniqueness
4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl is unique due to the specific positioning of the imidazole groups, which can influence the geometry and stability of the resulting metal complexes. This makes it particularly valuable in the design of coordination polymers and MOFs with tailored properties .
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methyl-1-[4-[4-(4-methylimidazol-1-yl)phenyl]phenyl]imidazole |
InChI |
InChI=1S/C20H18N4/c1-15-11-23(13-21-15)19-7-3-17(4-8-19)18-5-9-20(10-6-18)24-12-16(2)22-14-24/h3-14H,1-2H3 |
InChI Key |
IWGHZRPEQIIOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=C(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
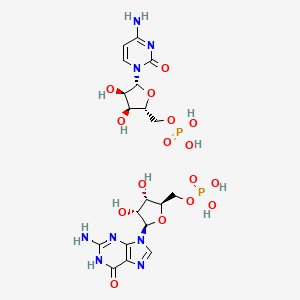
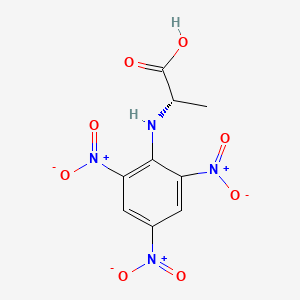
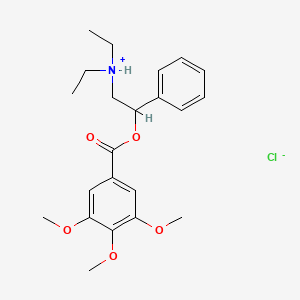
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)


![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
